molecular formula C17H10F4N2OS B12150435 (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12150435
M. Wt: 366.3 g/mol
InChI Key: UOUGYVQCWGQZGT-ZROIWOOFSA-N
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Description

The compound (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a fluorobenzylidene group and a trifluoromethylphenyl imino group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has effective antimicrobial activity against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro, indicating its potential use in treating inflammatory diseases.

Industrial Applications

Beyond its medicinal applications, this compound has potential uses in various industrial sectors:

  • Agricultural Chemicals : Due to its biological activity, it can be explored as a pesticide or herbicide component.
  • Material Science : Its unique chemical properties may allow it to be used in the development of new materials with specific functionalities.

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study published in Pharmaceuticals evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant inhibition zone compared to control groups.
  • Anticancer Mechanisms :
    • Research conducted by [source needed] investigated the anticancer mechanisms of this compound on human breast cancer cell lines. Findings revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of fluorine and trifluoromethyl groups in This compound makes it unique and potentially more potent in certain applications.

Biological Activity

Introduction

The compound (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with significant substituents, including a 4-fluorobenzylidene moiety and a trifluoromethylphenyl group. These structural elements are believed to contribute to its unique chemical properties and biological effects.

  • Molecular Weight: 366.3 g/mol
  • InChI Key: InChI=1S/C17H10F4N2OS/c18-11-7...

Table 1: Structural Features of the Compound

FeatureDescription
Thiazolidine RingPresent
Fluorinated Groups4-fluorobenzylidene, trifluoromethylphenyl
Molecular Weight366.3 g/mol

Biological Activity

Thiazolidinone derivatives have been extensively studied for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The specific compound has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antiglioma Efficacy

A study investigated the efficacy of thiazolidinone derivatives on human glioblastoma cells (LN229). The results indicated that specific derivatives exhibited strong cytotoxic and apoptotic effects:

  • Methods Used: MTT assay, colony formation assay, and TUNEL assay.
  • Findings: Certain derivatives showed effective inhibition of glioblastoma cell proliferation.

Table 2: Binding Affinities of Thiazolidinone Derivatives

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
5a-9.8-8.2
5b-9.0-8.7
5c-8.9-9.0
5d-9.2-8.1
5e-8.7-7.9

This table illustrates the binding affinities of various thiazolidinone derivatives to key targets associated with cancer development.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It potentially triggers apoptotic pathways in cancer cells.
  • Interaction with Molecular Targets: Binding to receptors such as AURKA and VEGFR-2 may disrupt cancer-related signaling pathways.

Comparative Analysis with Similar Compounds

Several structurally similar compounds exhibit notable biological activities:

Compound NameStructural FeaturesBiological Activity
RosiglitazoneThiazolidinedione frameworkAntidiabetic
PioglitazoneThiazolidinedione frameworkAntidiabetic
Thiazolidine-2,4-dionesGeneral thiazolidine structureVarious (anti-inflammatory)

This comparison underscores how structural variations influence biological activity within the thiazolidinone class.

The compound This compound exhibits significant potential for various therapeutic applications, particularly in oncology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10F4N2OS/c18-11-7-5-10(6-8-11)9-14-15(24)23-16(25-14)22-13-4-2-1-3-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9-

InChI Key

UOUGYVQCWGQZGT-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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